Quaterphenyl

Übersicht

Beschreibung

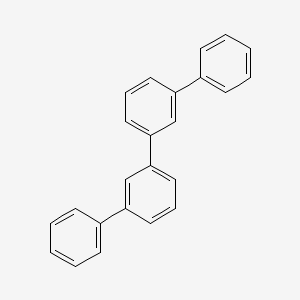

Quaterphenyl, specifically para-quaterphenyl, is an aromatic hydrocarbon consisting of a straight chain of four phenyl groups connected in the para position. It is an extension of the benzene, biphenyl, and para-terphenyl series. This compound is known for its chromophoric properties, making it useful in various applications such as scintillation counters .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Quaterphenyl can be synthesized through various methods. One common approach involves the solventless synthesis from chalcones and allyl sulfones under phase transfer catalysis conditions. This method uses solid sodium hydroxide and polyethylene glycol 1000 to generate the this compound motif . Another method involves the recrystallization of this compound from dimethyl sulfoxide at around 50°C .

Industrial Production Methods

Industrial production of this compound typically involves the physical vapor transport (PVT) method. This method allows for the growth of this compound crystals from the vapor phase, providing high purity and large crystalline films .

Analyse Chemischer Reaktionen

Types of Reactions

Quaterphenyl undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert this compound to its corresponding hydrogenated forms.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones from oxidation, hydrogenated quaterphenyls from reduction, and substituted quaterphenyls from electrophilic aromatic substitution.

Wissenschaftliche Forschungsanwendungen

Material Science

1.1 Metal-Organic Frameworks (MOFs)

Quaterphenyl derivatives serve as effective linkers in the synthesis of metal-organic frameworks. For instance, the compound 1,1':4',1'':4'',1'''-quaterphenyl-4,4'''-dicarboxylic acid has been utilized to create MOFs that exhibit properties suitable for gas adsorption, catalysis, and sensing applications. These frameworks benefit from the hydrophobic nature of this compound, which enhances their stability and functionality in various chemical environments .

Table 1: Properties of this compound-Based MOFs

| Property | Description |

|---|---|

| Gas Adsorption Capacity | High due to large surface area |

| Catalytic Activity | Effective in heterogeneous catalysis |

| Sensing Applications | Sensitive to environmental pollutants |

1.2 Optoelectronic Devices

this compound compounds are crucial in developing organic field-effect transistors (OFETs) and bioelectronics. Their ability to form vertically self-assembled monolayers allows for efficient charge transport and improved device performance . The strong exciton coupling observed in this compound crystals enhances their optical properties, making them suitable for light-emitting diodes (LEDs) and photovoltaic cells .

Drug Development

Para-quaterphenyl has been investigated for its potential as an anti-malarial agent. Clinical trials have shown promising results regarding its efficacy against malaria parasites, indicating its potential role in developing new therapeutic agents . The compound's mechanism of action is still under investigation, but its unique structural properties may contribute to its biological activity.

Spectroscopy and Photochemistry

This compound is used extensively in photochemical studies due to its well-defined optical absorption and emission characteristics. It serves as a model compound for understanding exciton dynamics in molecular crystals. Research has demonstrated that this compound exhibits complex exciton dispersion behaviors, which are essential for designing advanced photonic materials .

Table 2: Optical Properties of this compound

| Property | Value |

|---|---|

| Absorption Peak | 350 nm |

| Emission Peak | 400 nm |

| Quantum Yield | ~0.5 |

Case Studies

Case Study 1: Synthesis of this compound-Based MOFs

A study demonstrated the synthesis of a this compound-based MOF that exhibited enhanced hydrogen uptake at low temperatures. The incorporation of this compound increased the pore size and surface area of the framework, leading to improved gas storage capabilities .

Case Study 2: Antimalarial Trials

In clinical trials assessing the effectiveness of para-quaterphenyl against malaria, researchers observed a significant reduction in parasite load among treated subjects. This study highlights the potential for this compound derivatives in pharmaceutical applications beyond traditional uses .

Wirkmechanismus

The mechanism of action of quaterphenyl involves its interaction with molecular targets through its aromatic rings. These interactions can include π-π stacking, hydrogen bonding, and van der Waals forces. The pathways involved often relate to its chromophoric properties, where it absorbs and emits light, making it useful in photonic applications .

Vergleich Mit ähnlichen Verbindungen

Quaterphenyl is unique compared to other similar compounds such as biphenyl and terphenyl due to its extended conjugation and higher molecular weight. This results in distinct electronic and optical properties. Similar compounds include:

Biphenyl: Consists of two phenyl rings.

Terphenyl: Consists of three phenyl rings.

Para-terphenyl: A specific isomer of terphenyl with phenyl groups in the para position.

This compound’s extended conjugation provides it with unique properties that are advantageous in various scientific and industrial applications.

Biologische Aktivität

Quaterphenyl, a polycyclic aromatic hydrocarbon consisting of four phenyl rings, has garnered attention in recent years for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article delves into the biological activity of this compound, focusing on its cytotoxic effects, DNA binding properties, and implications in drug development.

Chemical Structure and Properties

This compound is represented by the molecular formula and has a molecular weight of 306.4 g/mol. Its structure consists of four linearly connected phenyl groups, which contribute to its unique electronic properties and interactions with biological molecules.

Cytotoxic Activity

Recent studies have demonstrated that this compound and its derivatives exhibit significant cytotoxicity against various cancer cell lines. The following table summarizes key findings regarding the cytotoxic effects of this compound derivatives:

| Compound | Cell Line | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| This compound | A549 (Lung) | 6.5 | 1.2 |

| Complex (6)Cl | A549 (Lung) | 3.2 | 1.8 |

| Complex (7)Cl2 | A549 (Lung) | 4.5 | 1.5 |

| Cisplatin | A549 (Lung) | 5.49 | 0.8 |

The data indicate that this compound derivatives, particularly those coordinated with ruthenium complexes, show enhanced cytotoxicity compared to traditional chemotherapeutics like cisplatin .

The mechanism by which this compound exerts its cytotoxic effects appears to involve several pathways:

- DNA Binding : this compound complexes demonstrate a strong ability to bind to DNA, with binding constants indicating that their interaction is significantly influenced by the number of phenyl rings attached to the metal complex. Studies show that complexes with multiple phenyl rings exhibit higher binding affinities to DNA than simpler biphenyl or terphenyl complexes .

- Selectivity : The selectivity index (SI), which compares cytotoxicity against cancer cells to normal cells, suggests that this compound derivatives possess a degree of selectivity for cancer cells, making them promising candidates for targeted cancer therapies .

Study 1: Ruthenium-Quaterphenyl Complexes

A study investigating the cytotoxicity of ruthenium-quaterphenyl complexes against A549 lung cancer cells revealed that these complexes exhibited IC50 values as low as 3.2 µM, indicating potent anticancer activity. The complexes showed a higher selectivity for cancer cells compared to normal human fibroblasts, suggesting potential for therapeutic applications in oncology .

Study 2: Pharmacokinetics in Animal Models

Research on the pharmacokinetics of polychlorinated this compound congeners in rats indicated that certain derivatives are readily absorbed into the bloodstream after oral administration. This property is critical for evaluating their potential as therapeutic agents .

Eigenschaften

IUPAC Name |

1-phenyl-3-(3-phenylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18/c1-3-9-19(10-4-1)21-13-7-15-23(17-21)24-16-8-14-22(18-24)20-11-5-2-6-12-20/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWPJBAYCIXEHFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=CC(=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5029346 | |

| Record name | Quaterphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Waxy solid; [EPA ChAMP: Hazard Characterization] | |

| Record name | Quaterphenyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quaterphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17066 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000086 [mmHg] | |

| Record name | Quaterphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17066 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1166-18-3, 29036-02-0 | |

| Record name | Quaterphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001166183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quaterphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029036020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | M-QUATERPHENYL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90718 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quaterphenyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quaterphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quaterphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1':3',1'':3'',1'''-QUATERPHENYL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUATERPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6QTH6872K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q1: What is the molecular formula and weight of unsubstituted quaterphenyl?

A1: The molecular formula of unsubstituted this compound is C24H18, and its molecular weight is 306.40 g/mol.

Q2: How does the UV-vis absorption spectrum of this compound change with bridge substitution?

A2: Bridge substitution in this compound, such as in oxido-p-oligophenylenes, leads to a redshift in the UV-vis absorption bands, resulting in longer wavelengths compared to unsubstituted this compound. [] This shift is attributed to the extended conjugation caused by the bridging units. []

Q3: What is the effect of ring-bridging on the fluorescence properties of p-quaterphenyls?

A3: Ring-bridging in p-quaterphenyls, with methylene, oxygen, or ethylene, shifts the absorption maximum towards longer wavelengths, resulting in a better match with the emission of XeCl excimer lasers. [] This modification leads to laser dye emission in the 363-385 nm range. []

Q4: How does the structure of this compound affect its fluorescence quantum yield and lifetime?

A4: this compound derivatives with longer linear structures, such as 2,5,2′′′,5′′′-tetramethyl-p-quinquephenyl (TMI) and 3,5,3′′′,5′′′-tetra-tert-butyl-p-quinquephenyl (QUI), exhibit higher fluorescence quantum yields (approaching 0.98) compared to shorter quaterphenyls. [] This is attributed to reduced deactivation of the excited singlet state due to the rotational motions of the terminal phenyl groups. [] Additionally, high quantum yields are associated with short fluorescence lifetimes, typically less than 1 ns. []

Q5: How does ring-bridging affect the photochemical stability of p-quaterphenyls?

A5: Ring-bridging with methylene, oxygen, and ethylene in p-quaterphenyls leads to increased photochemical stability in dioxane, with the order of stability increasing as listed. [] Notably, 2,7-diphenyl-9,10-dihydrophenanthrene stands out as one of the most stable UV laser dyes among the ring-bridged p-quaterphenyls. []

Q6: How does the position of the methyl substituent on laterally substituted quaterphenyls affect the properties of their bicomponent mixtures with ferroelectric liquid crystals?

A6: The position of the methyl substituent on this compound dopants significantly influences the properties of bicomponent mixtures with ferroelectric liquid crystals. [] For instance, a methyl group directly attached to the this compound core can lead to a decrease in the helical pitch length, making them suitable for specific applications like generating blue phase materials. []

Q7: What is the impact of the linkage group between the chiral chain and the rigid core on the self-assembling behavior of this compound-based ferroelectric liquid crystals?

A7: The nature of the linkage group connecting the chiral chain and the rigid this compound core significantly affects the self-assembling behavior and properties of the resulting ferroelectric liquid crystal mixtures. [] Using an ether (-O-) linkage can decrease the spontaneous polarization and increase the helical pitch length. [] In contrast, an ester (-COO-) linkage tends to increase spontaneous polarization and decrease the helical pitch length. []

Q8: How does the type and position of lateral substituents influence the mesomorphic properties of 4,4′′′-dialkyl-p-quaterphenyls?

A8: Introducing lateral substituents, such as fluorine, chlorine, or methyl groups, to the 4,4′′′-dialkyl-p-quaterphenyl core significantly impacts their mesomorphic properties, including phase transition temperatures and enthalpies. [] The specific effects vary depending on the size, electronegativity, and position of the substituents, allowing for the fine-tuning of these properties. []

Q9: How do steric effects impact the fluorescence properties of p-quaterphenyls with dimesitylboryl substituents?

A9: Incorporating bulky dimesitylboryl groups as lateral substituents in p-quaterphenyls introduces steric hindrance, resulting in a twisted structure of the p-quaterphenyl backbone. [] Despite this non-planar conformation, these molecules still exhibit efficient intramolecular charge-transfer emissions with large Stokes shifts and bright blue fluorescence in the solid state. []

Q10: Why are alkyl-substituted and ring-bridged p-quaterphenyls considered good candidates for UV laser dyes?

A10: Alkyl-substituted and ring-bridged p-quaterphenyls are regarded as suitable candidates for UV laser dyes due to several favorable properties: good overlap of their absorption spectra with the emission wavelengths of common excimer lasers (XeCl and KrF), high molar absorption coefficients at the pump laser wavelengths, broad fluorescence spectra, high fluorescence quantum yields, short fluorescence decay times, large Stokes shifts, minimal overlap between fluorescence and triplet absorption spectra, good photochemical stability, and sufficient solubility. [, ]

Q11: How can the optical properties of spirothis compound compounds be tuned for solid-state lasing applications?

A11: The optical properties of spirothis compound compounds can be finely tuned for solid-state lasing applications by modifying their chemical structure and blending them with transparent matrices. [] Introducing substituents like ether groups at para positions can redshift the emission peak, while blending with a matrix can further shift the emission to lower wavelengths and improve mode confinement within the film. []

Q12: How are poly[(disilanylene)oligophenylenes] advantageous compared to poly(methylpropylsilane) in electroluminescent devices?

A12: Poly[(disilanylene)oligophenylenes], such as poly[(disilanylene)terphenylene] (PDSiTP) and poly[(disilanylene)quaterphenylene] (PDSiQP), offer improved stability under ultraviolet light irradiation compared to poly(methylpropylsilane). [] They also exhibit blue electroluminescence with peaks at 440 nm and 443 nm, making them suitable for use in organic light-emitting diodes (OLEDs). []

Q13: How can polychlorinated this compound (PCQ) isomers be analyzed in biological samples?

A13: Polychlorinated this compound (PCQ) isomers in biological samples, such as the blood of Yusho patients, can be analyzed using gas chromatography coupled with mass spectrometry (GC/MS). [, ] This technique allows for the separation and identification of individual PCQ isomers based on their retention times and mass spectral fragmentation patterns. [, ] A more rapid analysis can be achieved using high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) and different diameter capillary columns. []

Q14: What are the potential health effects of polychlorinated quaterphenyls (PCQs)?

A14: Polychlorinated quaterphenyls (PCQs), specifically those present in contaminated rice oil that caused the Yusho incident, have been linked to various health problems. [, ] The symptoms observed in Yusho patients, which include skin lesions, liver damage, and neurological disorders, suggest that PCQs can disrupt endocrine function and potentially have long-term health consequences. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.